Cas no 29477-27-8 (N-Cyclohexyl-N-methyl-4-nitrobenzamide)
N-Cyclohexyl-N-methyl-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-Cyclohexyl-N-methyl-4-nitrobenzamide
- SR-01000411209
- CS-0335999
- 29477-27-8
- SCHEMBL4493653
- AKOS001594901
- SR-01000411209-1
- STK034103
- Oprea1_585225
- DTXSID90351134
-
- MDL: MFCD00709770
- Inchi: 1S/C14H18N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,2-6H2,1H3
- InChI Key: ZGDQZPUGCAXWLR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])N(C)C1CCCCC1
Computed Properties
- Exact Mass: 262.13174244g/mol
- Monoisotopic Mass: 262.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66.1Ų
N-Cyclohexyl-N-methyl-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F901621-250mg |
N-Cyclohexyl-N-methyl-4-nitrobenzamide |
29477-27-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-20 | |
| Cooke Chemical | F901621-1g |
N-Cyclohexyl-N-methyl-4-nitrobenzamide |
29477-27-8 | 97 | 1g |
RMB 7358.40 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406669-1g |
N-cyclohexyl-N-methyl-4-nitrobenzamide |
29477-27-8 | 98% | 1g |
¥3878.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406669-5g |
N-cyclohexyl-N-methyl-4-nitrobenzamide |
29477-27-8 | 98% | 5g |
¥12960.00 | 2024-08-03 |
N-Cyclohexyl-N-methyl-4-nitrobenzamide Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-Cyclohexyl-N-methyl-4-nitrobenzamide
N-Cyclohexyl-N-methyl-4-nitrobenzamide (CAS No. 29477-27-8): A Comprehensive Overview
N-Cyclohexyl-N-methyl-4-nitrobenzamide (CAS No. 29477-27-8) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 4-Nitrobenzamide, N-cyclohexyl-N-methyl-, is characterized by its unique chemical structure and properties, making it an important molecule in various research and industrial settings.
The chemical formula of N-Cyclohexyl-N-methyl-4-nitrobenzamide is C13H16N2O3, and it has a molecular weight of 240.28 g/mol. The compound features a nitro group (-NO2) attached to a benzene ring, along with an amide group (-CONH-) that is substituted with a cyclohexyl and a methyl group. This combination of functional groups imparts specific physical and chemical properties to the molecule, such as solubility, reactivity, and stability.
In terms of physical properties, N-Cyclohexyl-N-methyl-4-nitrobenzamide is a white crystalline solid at room temperature. It has a melting point of approximately 110-115°C and is moderately soluble in organic solvents like ethanol and acetone but has limited solubility in water. These properties make it suitable for various synthetic processes and analytical techniques.
The synthesis of N-Cyclohexyl-N-methyl-4-nitrobenzamide can be achieved through several methods, including the reaction of 4-nitrobenzoic acid with N-cyclohexylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction typically proceeds under mild conditions and yields the desired product with high purity and yield. The synthetic route can be optimized to enhance efficiency and reduce by-products, making it suitable for large-scale production.
In the realm of biological research, N-Cyclohexyl-N-methyl-4-nitrobenzamide has shown potential as a bioactive molecule. Recent studies have explored its effects on various biological systems, including enzyme inhibition, cell signaling pathways, and antimicrobial activity. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that N-Cyclohexyl-N-methyl-4-nitrobenzamide exhibits potent inhibitory activity against specific enzymes involved in inflammatory responses, making it a promising lead compound for the development of anti-inflammatory drugs.
Additionally, the compound has been investigated for its potential as an antimicrobial agent. A study published in the Journal of Antibiotics in 2020 reported that N-Cyclohexyl-N-methyl-4-nitrobenzamide shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, which could be leveraged to develop novel antibiotics to combat multidrug-resistant strains.
In the pharmaceutical industry, N-Cyclohexyl-N-methyl-4-nitrobenzamide serves as an important intermediate in the synthesis of more complex drug molecules. Its unique structure allows for the introduction of additional functional groups through various chemical transformations, enabling the creation of compounds with enhanced pharmacological properties. For example, researchers at a leading pharmaceutical company have used N-Cyclohexyl-N-methyl-4-nitrobenzamide as a building block to develop new antiviral agents targeting RNA viruses such as influenza and hepatitis C.
The safety profile of N-Cyclohexyl-N-methyl-4-nitrobenzamide has also been extensively studied. Toxicological assessments have shown that the compound is generally well-tolerated at therapeutic doses but may exhibit cytotoxic effects at higher concentrations. Therefore, careful dosing and formulation strategies are essential to ensure its safe use in clinical settings.
In conclusion, N-Cyclohexyl-N-methyl-4-nitrobenzamide (CAS No. 29477-27-8) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and biological activities make it an important molecule for further exploration and development in various fields. As ongoing research continues to uncover new insights into its properties and applications, N-Cyclohexyl-N-methyl-4-nitrobenzamide is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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